Methyl 2-(methylthio)butyrate

Description

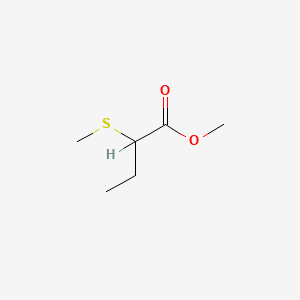

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4-5(9-3)6(7)8-2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYSEUNXLXTEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866205 | |

| Record name | Methyl 2-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

149.00 to 151.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51534-66-8 | |

| Record name | Methyl α-(methylsulfanyl)butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51534-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(methylthio)-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051534668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-(methylthio)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(METHYLTHIO)-BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SE19X9J2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate

Executive Summary

Methyl 2-hydroxy-4-(methylthio)butyrate (MHM) is the methyl ester derivative of the methionine hydroxy analogue (HMTBA). While HMTBA is a dominant feed supplement for livestock, the methyl ester variant offers distinct pharmacokinetic advantages, including enhanced lipophilicity and passive diffusion rates in ruminant absorption models.

This guide details two primary synthesis routes:

-

The Industrial Cyanohydrin Route: A de novo synthesis starting from 3-(methylthio)propionaldehyde (MMP), suitable for large-scale production.

-

Direct Esterification: A derivatization protocol converting commercially available HMTBA to its ester, suitable for laboratory optimization and pharmacokinetic studies.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of MHM hinges on the construction of the

Strategic Disconnections

-

Bond A (Esterification): The simplest disconnection cleaves the methoxy group, leading to the carboxylic acid (HMTBA) and methanol. This relies on equilibrium-driven Fischer esterification.

-

Bond B (Nitrile Hydrolysis): Disconnecting the ester to a nitrile precursor reveals 2-hydroxy-4-(methylthio)butyronitrile (MMP-Cyanohydrin). This is the standard industrial entry point.

-

Bond C (Nucleophilic Addition): The nitrile precursor is formed via the addition of HCN to 3-(methylthio)propionaldehyde (MMP).

Pathway Visualization

The following diagram illustrates the chemical logic and material flow for both strategies.

Figure 1: Retrosynthetic map showing the direct conversion of Cyanohydrin to Ester (dashed) vs. the stepwise isolation of HMTBA.

Route A: The Industrial Cyanohydrin Protocol

Best for: Large-scale synthesis, cost efficiency, and raw material integration.

This route avoids the isolation of the free acid (HMTBA). Instead, it utilizes a "Pinner-like" reaction where the nitrile intermediate is converted directly to the ester in the presence of methanol and acid.

Step 1: Synthesis of MMP-Cyanohydrin

The reaction of MMP with HCN is highly exothermic. Temperature control is the Critical Process Parameter (CPP) to prevent the polymerization of MMP or the decomposition of the cyanohydrin.

-

Reagents: 3-(methylthio)propionaldehyde (1.0 eq), NaCN (1.05 eq), H₂SO₄ (0.6 eq), Water.

-

Conditions: pH 4.0–5.0, Temperature < 20°C.

Protocol:

-

Charge a glass-lined reactor with MMP and cool to 5°C.

-

Slowly add a saturated aqueous solution of NaCN.

-

Simultaneously dose H₂SO₄ to maintain pH between 4.0 and 5.0. Note: Deviating from this pH range drastically reduces yield; high pH causes aldol condensation of MMP, low pH risks HCN off-gassing.

-

Stir for 2 hours at 15°C.

-

Validation: Monitor disappearance of aldehyde peak via GC or IR (carbonyl stretch at ~1720 cm⁻¹ disappears; nitrile band at ~2240 cm⁻¹ appears).

Step 2: Acid-Catalyzed Alcoholysis

Instead of hydrolyzing to the acid, we introduce methanol directly to the acidified nitrile.

-

Reagents: Crude Cyanohydrin, Methanol (6.0 eq), H₂SO₄ (1.5 eq).

-

Mechanism: Nitrile

Imidate Ester (intermediate)

Protocol:

-

Add Methanol (excess) to the crude cyanohydrin.

-

Slowly add concentrated H₂SO₄, maintaining temp < 60°C initially to manage exotherm.

-

Heat the mixture to reflux (approx. 75–80°C) for 4–6 hours.

-

Water Management: The reaction generates ammonium bisulfate (

) and water. To drive the equilibrium to the right, water must be sequestered or removed (e.g., via azeotropic distillation if a co-solvent like toluene is used, though pure methanol reflux is often sufficient if excess is used).

Route B: Direct Esterification of HMTBA

Best for: Laboratory synthesis, derivatization of commercial standards, and high-purity requirements.

This method utilizes commercially available HMTBA (often sold as "Alimet" or "Methionine Hydroxy Analogue"). Commercial HMTBA is typically an 88% aqueous solution or a calcium salt.

Pre-treatment (If using Calcium Salt)

If starting with the calcium salt (MHA-Ca), acidification is required:

-

Suspend MHA-Ca in water.

-

Add 1N HCl until pH < 2.

-

Extract with Ethyl Acetate (

). -

Dry organic layer (

) and concentrate to yield the free acid oil.

Esterification Protocol

Reagents: HMTBA (1.0 eq), Methanol (10.0 eq), H₂SO₄ (0.1 eq), Toluene (optional, for Dean-Stark).

Step-by-Step Methodology:

-

Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. (Optional: Use a Dean-Stark trap if using Toluene as an entrainer).

-

Charging: Add 20g of HMTBA (approx. 0.13 mol) and 150mL of anhydrous Methanol.

-

Catalyst Addition: Add 1.0 mL of conc. H₂SO₄ dropwise.

-

Reaction: Reflux at 65°C for 8 hours.

-

Self-Validating Check: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The polar acid spot (Rf ~0.1) should disappear, replaced by the less polar ester spot (Rf ~0.6).

-

-

Workup:

-

Purification: Vacuum distillation is recommended for high purity (bp ~110°C at 10 mmHg).

Quantitative Data & Process Parameters

The following table summarizes the Critical Process Parameters (CPPs) derived from patent literature and optimization studies.

| Parameter | Cyanohydrin Route (Industrial) | Direct Esterification (Lab) | Impact on Quality |

| Starting Material | MMP + HCN | HMTBA (Acid) | Cost vs. Convenience |

| Catalyst | H₂SO₄ (Stoichiometric) | H₂SO₄ (Catalytic) | Reaction Rate |

| Temperature | 10°C (Step 1) | 65°C (Reflux) | Polymerization risk at high T |

| Molar Ratio (MeOH) | 4:1 to 6:1 | 10:1 | Drives Equilibrium |

| Typical Yield | 85–92% | 90–95% | Economic viability |

| Major Impurity | MMP-Trimer, Ammonium salts | HMTBA-Oligomers (Dimers) | Purity profile |

Process Workflow & Engineering Controls

The following diagram outlines the unit operations required for the Direct Esterification route, emphasizing the separation logic.

Figure 2: Unit operation workflow for the isolation of Methyl 2-hydroxy-4-(methylthio)butyrate.

Safety & Toxicology (HSE)

Hydrogen Cyanide (Route A)

-

Hazard: Acute toxicity (Category 1). Inhalation of 50 ppm for 30 min can be fatal.

-

Control: Route A must be performed in a facility equipped with cyanide detectors and scrubber systems (NaOH/Hypochlorite). The reactor must be maintained at negative pressure.

Methyl Mercaptan / MMP

-

Hazard: Extreme stench threshold (0.002 ppm). Precursor MMP is toxic to aquatic life.

-

Control: All vents must pass through a thermal oxidizer or activated carbon scrubber.

Product Handling

-

Classification: Skin Irritant (Cat 2), Eye Damage (Cat 1).[1][4]

-

PPE: Nitrile gloves, chemical splash goggles, and lab coat are mandatory.

References

-

Preparation of 2-hydroxy-4-(methylthio)butanoic acid esters. European Patent EP0961769B1. Detailed industrial protocols for the cyanohydrin conversion.

-

Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. World Intellectual Property Organization WO2001058864A1. Describes the kinetics of esterification and water removal strategies.

-

Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. PrepChem. Laboratory scale protocol for direct esterification.

-

Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. Mechanistic grounding for the formation of the nitrile intermediate.

Sources

"methyl 2-(methylthio)butyrate chemical and physical properties"

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-(methylthio)butyrate, a seemingly simple molecule, occupies a unique space at the intersection of flavor chemistry and biochemical relevance. While widely recognized for its characteristic sulfurous and fruity aroma, its structural motifs—a thioether and a butyrate ester—hint at a deeper potential within the realms of chemical synthesis and biomedical research. This guide, intended for the discerning scientific professional, moves beyond the superficial to provide a comprehensive technical overview of this compound. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its known and potential applications, particularly those of interest to the fields of drug discovery and development. As Senior Application Scientists, our goal is to not only present the data but to also provide the causal context behind experimental choices and to ground the information in authoritative references, ensuring a trustworthy and comprehensive resource.

Molecular Identity and Physical Characteristics

Methyl 2-(methylthio)butyrate, systematically named methyl 2-(methylsulfanyl)butanoate, is a fatty acid ester. Its core structure consists of a four-carbon butyrate backbone with a methylthio (-SCH₃) group at the alpha position and a methyl ester at the carboxyl group.

Table 1: Chemical and Physical Properties of Methyl 2-(methylthio)butyrate

| Property | Value | Source(s) |

| CAS Number | 51534-66-8 | [1][2] |

| Molecular Formula | C₆H₁₂O₂S | [1] |

| Molecular Weight | 148.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sulfurous, musty, onion, fruity, tropical, green | [3] |

| Boiling Point | 149-151 °C at 760 mmHg | [1] |

| Density | 0.944 - 0.952 g/mL at 25 °C | [3] |

| Refractive Index | 1.457 - 1.463 at 20 °C | [3] |

| Flash Point | 91 °F (32.8 °C) | [3] |

| Solubility | Soluble in alcohol; very slightly soluble in water | [3] |

| logP (o/w) | ~1.7 | [1] |

Synthesis and Reactivity

The synthesis of methyl 2-(methylthio)butyrate can be approached through several established organic chemistry transformations. A common strategy involves the nucleophilic substitution of a suitable leaving group at the α-position of a butyrate precursor with a methylthiolate source.

Synthetic Pathway Overview

A plausible and efficient laboratory-scale synthesis can be envisioned starting from methyl 2-bromobutyrate. This method leverages the high nucleophilicity of the thiolate anion.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on common organic synthesis techniques for thioether formation.

Materials:

-

Methyl 2-bromobutyrate

-

Sodium thiomethoxide

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium thiomethoxide (1.1 equivalents) in anhydrous DMF.

-

Addition of Substrate: Cool the solution to 0 °C in an ice bath. Add a solution of methyl 2-bromobutyrate (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure methyl 2-(methylthio)butyrate.

Reactivity Profile

The reactivity of methyl 2-(methylthio)butyrate is primarily dictated by the ester and thioether functional groups.

-

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(methylthio)butyric acid and methanol.

-

Thioether Oxidation: The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This transformation can be a strategic tool in modifying the compound's polarity and biological activity.

-

Alpha-Carbon Chemistry: The presence of the sulfur atom can influence the reactivity of the adjacent C-H bond, potentially allowing for deprotonation and subsequent alkylation under strong basic conditions.

-

Reactivity towards Nucleophiles: Thioesters are generally more reactive towards nucleophiles than their oxygen-containing ester counterparts. This is due to the poorer orbital overlap between the carbonyl carbon and the larger 3p orbital of sulfur, which results in a more electrophilic carbonyl carbon. Additionally, the thiolate anion is a better leaving group than an alkoxide.[4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of methyl 2-(methylthio)butyrate.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the different proton environments in the molecule.

-

Triplet (δ ~0.9-1.1 ppm): Corresponds to the methyl protons (-CH₃) of the ethyl group.

-

Multiplet (δ ~1.5-1.8 ppm): Represents the methylene protons (-CH₂-) of the ethyl group.

-

Singlet (δ ~2.1-2.3 ppm): A sharp singlet for the methyl protons of the thioether group (-SCH₃).

-

Triplet or Doublet of Doublets (δ ~3.2-3.4 ppm): The methine proton (-CH-) at the α-position, coupled to the adjacent methylene protons.

-

Singlet (δ ~3.7 ppm): The methyl protons of the ester group (-OCH₃).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework.

-

δ ~10-15 ppm: The methyl carbon of the ethyl group.

-

δ ~15-20 ppm: The methyl carbon of the thioether group.

-

δ ~25-30 ppm: The methylene carbon of the ethyl group.

-

δ ~45-50 ppm: The methine carbon at the α-position.

-

δ ~50-55 ppm: The methyl carbon of the ester group.

-

δ ~170-175 ppm: The carbonyl carbon of the ester group.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 148. Common fragmentation patterns for esters and thioethers would be expected, including the loss of the methoxy group (-OCH₃, m/z = 31) and the methylthio group (-SCH₃, m/z = 47).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1740 cm⁻¹: A strong C=O stretching vibration characteristic of the ester carbonyl group.

-

~1460-1370 cm⁻¹: C-H bending vibrations.

-

~1200-1100 cm⁻¹: C-O stretching vibration of the ester.

Applications in Research and Drug Development

While the primary commercial application of methyl 2-(methylthio)butyrate is in the flavor and fragrance industry, its chemical structure suggests potential for broader applications in scientific research and drug development.[3]

Role of the Thioester and Butyrate Moieties

-

Thioesters as Bioactive Scaffolds: Thioester-containing molecules are known to be important intermediates in various biochemical pathways.[5] They can act as acylating agents and have been explored as precursors for the synthesis of more complex molecules in medicinal chemistry.

-

Butyrate as a Histone Deacetylase (HDAC) Inhibitor: Butyrate is a well-known short-chain fatty acid that functions as an HDAC inhibitor, leading to changes in gene expression.[6] This activity has implications for cancer therapy and the treatment of inflammatory diseases. While methyl 2-(methylthio)butyrate is not butyrate itself, it could potentially be hydrolyzed in vivo to release 2-(methylthio)butyric acid, a butyrate analog.

Potential Research Applications

-

Pro-drug Design: The ester and thioether functionalities could be exploited in pro-drug strategies. For instance, the compound could be designed to be cleaved by specific enzymes at a target site to release a pharmacologically active molecule.

-

Chemical Biology Probes: As a stable, small molecule containing a thioether, it could serve as a building block for the synthesis of chemical probes to study biological processes involving sulfur-containing molecules.

-

Metabolic Studies: Given its structural similarity to metabolic intermediates, it could be used in studies investigating fatty acid metabolism and the role of thioethers in biological systems.

At present, specific, high-profile applications of methyl 2-(methylthio)butyrate in late-stage drug development are not widely documented in publicly available literature. However, the functional groups present in the molecule align with current areas of interest in medicinal chemistry, suggesting that it and similar structures may find utility in future research endeavors.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling methyl 2-(methylthio)butyrate.

Hazard Identification

Methyl 2-(methylthio)butyrate is classified as a flammable liquid and is irritating to the eyes, respiratory system, and skin.[3] GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][8]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal

Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility.[10]

Conclusion

Methyl 2-(methylthio)butyrate is a multifaceted compound with well-defined chemical and physical properties. While its current primary application lies in the flavor industry, its structural features, particularly the thioester-like linkage and the butyrate backbone, suggest a latent potential for broader applications in chemical synthesis, medicinal chemistry, and as a tool for biochemical research. A thorough understanding of its synthesis, reactivity, and spectroscopic signature is essential for any scientist looking to explore the untapped possibilities of this intriguing molecule. This guide has aimed to provide a solid foundation of technical knowledge to facilitate such explorations.

References

Sources

- 1. Methyl 2-(methylthio)-butyrate | C6H12O2S | CID 560572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Methyl 2-(methylthio)butyrate (FDB021225) - FooDB [foodb.ca]

- 3. methyl 2-(methyl thio) butyrate [thegoodscentscompany.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thioester - Wikipedia [en.wikipedia.org]

- 6. A Patented Dietary Supplement (Hydroxy-Methyl-Butyrate, Carnosine, Magnesium, Butyrate, Lactoferrin) Is a Promising Therapeutic Target for Age-Related Sarcopenia through the Regulation of Gut Permeability: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synerzine.com [synerzine.com]

- 8. chemos.de [chemos.de]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. vigon.com [vigon.com]

"methyl 2-(methylthio)butyrate flavor profile analysis"

FEMA 3708 | CAS 51534-66-8 [1][2]

Executive Summary

Methyl 2-(methylthio)butyrate (FEMA 3708) represents a critical class of high-impact sulfur volatiles used in advanced flavor formulation. Unlike simple thioethers, this alpha-substituted ester exhibits a bimodal sensory profile : at ultra-trace levels (<10 ppb), it imparts desirable "tropical," "fresh," and "fruity" nuances essential for realistic strawberry and exotic fruit profiles. At slightly higher concentrations (>50 ppb), the profile shifts dramatically toward "savory," "cheesy," and "sulfurous/onion" notes.

This guide provides a rigorous analysis of the physicochemical properties, sensory thresholds, biosynthetic origins, and validated analytical protocols for Methyl 2-(methylthio)butyrate. It is designed for researchers requiring precise control over sulfur volatiles to modulate flavor perception without introducing off-notes.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the physical behavior of FEMA 3708 is prerequisite to its successful encapsulation and release in a matrix. As a lipophilic ester, it partitions strongly into fat phases, which significantly alters its headspace concentration and perceived intensity in high-fat matrices (e.g., cream cheese) versus aqueous systems (e.g., beverages).

Molecular Specifications

| Parameter | Specification |

| IUPAC Name | Methyl 2-(methylsulfanyl)butanoate |

| Common Name | Methyl 2-(methylthio)butyrate |

| CAS Number | 51534-66-8 |

| FEMA Number | 3708 |

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 148.22 g/mol |

| Structure | CH₃-CH₂-CH(S-CH₃)-COOCH₃ |

Key Physicochemical Parameters[4][10][11]

| Property | Value | Implication for Application |

| LogP (Octanol/Water) | ~1.66 (Experimental/Est) | Moderate lipophilicity; binds to fat/protein; higher retention in dairy bases. |

| Boiling Point | ~153–158 °C @ 760 mmHg | Mid-volatility; survives mild pasteurization but susceptible to stripping during vacuum concentration. |

| Water Solubility | ~4.4 g/L (Predicted) | Low; requires co-solvents (ethanol, propylene glycol) for aqueous dosing. |

| Flash Point | 42.78 °C (109 °F) | Flammable; requires safety handling in neat form. |

Sensory Profile Analysis[6][8]

The utility of Methyl 2-(methylthio)butyrate lies in its concentration-dependent duality . It acts as a "bridge" molecule, capable of linking green/fatty notes with fruity/ester notes.

The Bimodal Threshold Effect

-

Zone A: The "Tropical" Bridge (0.1 – 10 ppb)

-

Perception:[3][4][5][6][7] Ripe strawberry, pineapple, passion fruit, green vegetative background.

-

Mechanism:[6][7] At sub-threshold or near-threshold levels, it enhances the perception of other esters (e.g., ethyl butyrate) through synergistic odor integration, adding "juiciness" without distinct sulfur character.

-

-

Zone B: The "Savory" Core (> 50 ppb)

Comparative Descriptors[10][11]

-

Positive: Fruity, Green, Tropical, Cheesy (in context), Nutty.

-

Negative (Overdose): Musty, Cabbage-like, Metallic, Septic.

Formation & Synthesis Mechanisms[10]

Biosynthetic Origin (Nature)

In nature, specifically in Fragaria (strawberry) species, this compound accumulates during the late ripening stages. It is hypothesized to arise from the metabolism of methionine. Unlike the standard Ehrlich pathway which yields methionol/methional, the formation of the alpha-methylthio ester suggests a pathway involving the transamination of methionine followed by alpha-modification or the methylation of a 2-mercapto intermediate.

Chemical Synthesis (Industrial)

For high-purity applications, the compound is synthesized via nucleophilic substitution. This protocol ensures high yield and minimizes the formation of disulfide off-odors.

-

Precursors: Methyl 2-bromobutyrate and Sodium Thiomethoxide (NaSMe).

-

Reaction: S_N2 Nucleophilic Substitution.

-

Step 1: Methyl 2-bromobutyrate is dissolved in a polar aprotic solvent (e.g., DMF or THF).

-

Step 2: Sodium thiomethoxide is added under controlled temperature (0°C to RT) to prevent ester hydrolysis.

-

Step 3: The methanethiolate anion attacks the alpha-carbon, displacing the bromide.

-

Figure 1: Nucleophilic substitution pathway for the synthesis of Methyl 2-(methylthio)butyrate.

Analytical Methodology: A Self-Validating Protocol

Quantifying FEMA 3708 requires distinguishing it from structurally similar isomers (e.g., Methyl 4-(methylthio)butyrate) and other sulfur volatiles. Standard FID (Flame Ionization Detection) is often insufficient due to matrix interference. The Gold Standard method utilizes SPME-GC-PFPD (Solid Phase Microextraction coupled with Gas Chromatography and Pulsed Flame Photometric Detection).

Protocol Workflow

-

Sample Preparation (SPME):

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small, volatile sulfur species.

-

Incubation: 40°C for 30 minutes with agitation. Higher temps may induce thermal degradation of the matrix (e.g., Maillard reactions generating artifacts).

-

-

Chromatographic Separation:

-

Column: Polar phase (e.g., DB-Wax or SolGel-Wax). Sulfur compounds often tail on non-polar columns; polar phases provide better peak shape and separation from lipid hydrocarbons.

-

Carrier Gas: Helium @ 1.0 mL/min constant flow.

-

-

Detection (PFPD vs. MS):

-

PFPD: Selected for its equimolar response to sulfur and high selectivity (eliminating hydrocarbon background).

-

MS (SIM Mode): Used for confirmation. Target ions: m/z 61 (CH3-S-CH2+), m/z 75 , and m/z 148 (Molecular Ion).

-

Analytical Logic Diagram

Figure 2: Validated analytical workflow for trace quantification of Methyl 2-(methylthio)butyrate.

Applications in Formulation

Flavor Modulation

-

Strawberry & Red Fruit: At 1–5 ppb , it restores the "freshly picked" green/sulfurous note often lost during thermal processing of jams and purees.

-

Tropical Fruit (Durian/Mango): At 10–20 ppb , it supports the heavy, sulfury backbone characteristic of exotic varietals.

-

Cheese & Dairy: At >50 ppb , it enhances the savory complexity of enzyme-modified cheese (EMC) flavors, particularly Cheddar and Camembert types.

Stability Considerations

-

Oxidation: The sulfide linkage (-S-) is susceptible to oxidation to sulfoxide (-SO-) and sulfone (-SO2-), which are odorless or possess faint metallic notes. Antioxidants (Tocopherols) are recommended in the flavor concentrate.

-

pH Sensitivity: Stable in acidic media (fruit bases) but may undergo hydrolysis in high-pH alkaline environments.

References

-

The Good Scents Company. (2023).[8] Methyl 2-(methylthio)butyrate Flavor and Fragrance Information. Retrieved from [Link]

-

Du, X., Plotto, A., Song, M., Olmstead, J., & Rouseff, R. (2011). Identification of New Strawberry Sulfur Volatiles and Changes during Maturation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Flavoring Substances 3708. Retrieved from [Link]

-

National Institutes of Health (NIH) PubChem. (2023). Methyl 2-(methylthio)butyrate Compound Summary. Retrieved from [Link]

-

FooDB. (2023). Compound Summary: Methyl 2-(methylthio)butyrate.[1][3][9][10][7][11] Retrieved from [Link]

Sources

- 1. Methyl 2-(methylthio)-butyrate | C6H12O2S | CID 560572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Methyl 2-(methylthio)butyrate (FDB021225) - FooDB [foodb.ca]

- 3. S-tropical 2-thiobutyrate, 42075-45-6 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [t-stor.teagasc.ie]

- 6. CN104341295A - Methyl butyrate preparation method and apparatus thereof - Google Patents [patents.google.com]

- 7. NP-MRD: Showing NP-Card for methyl 2-(methylthio)-butyrate (NP0163997) [np-mrd.org]

- 8. Identification of new strawberry sulfur volatiles and changes during maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. methyl 2-(methyl thio) butyrate [thegoodscentscompany.com]

- 10. Methylthiomethyl butyrate | C6H12O2S | CID 3018539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 2-(methylthio)butyrate | CAS 51534-66-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Monograph: Methyl 2-(methylthio)butyrate

CAS Registry Number: 51534-66-8 FEMA Number: 3708[1][2][3][4]

Executive Summary

Methyl 2-(methylthio)butyrate (CAS 51534-66-8) is a specialized sulfur-containing ester widely utilized in the flavor and fragrance industry for its potent organoleptic profile, characterized by sulfurous, cheesy, and fruity nuances.[2][3][5][6][7] Beyond its role as a FEMA-GRAS flavoring agent (FEMA 3708), it serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors involving

This guide provides a comprehensive technical analysis of Methyl 2-(methylthio)butyrate, detailing its physicochemical properties, a validated synthesis protocol via nucleophilic substitution, analytical characterization standards, and safety handling procedures.

Chemical Identity & Nomenclature

Precise identification is paramount in research and regulatory compliance. The compound is an ester derivative of 2-(methylthio)butanoic acid.[2][4][6]

| Parameter | Detail |

| CAS Number | 51534-66-8 |

| IUPAC Name | Methyl 2-(methylsulfanyl)butanoate |

| Synonyms | Butanoic acid, 2-(methylthio)-, methyl ester; FEMA 3708; Methyl |

| Molecular Formula | C |

| Molecular Weight | 148.22 g/mol |

| SMILES | CCC(C(=O)OC)SC |

| InChI Key | PBYSEUNXLXTEAN-UHFFFAOYSA-N |

Physicochemical Profile

The following data represents the standard physicochemical baseline for high-purity (>98%) Methyl 2-(methylthio)butyrate. These parameters are critical for process engineering and quality control.

| Property | Value / Range | Condition |

| Appearance | Colorless to pale yellow liquid | Ambient |

| Boiling Point | 149.0 – 151.0 °C | @ 760 mmHg |

| Density (Specific Gravity) | 0.944 – 0.952 g/mL | @ 25 °C |

| Refractive Index ( | 1.457 – 1.463 | @ 20 °C |

| Flash Point | ~32.8 °C (91 °F) | Tag Closed Cup (TCC) |

| Vapor Pressure | ~1.11 mmHg | @ 25 °C (est) |

| Solubility | Soluble in ethanol, propylene glycol | Miscible |

| Water Solubility | ~5239 mg/L | Slightly soluble |

| LogP (o/w) | 1.70 | Octanol/Water partition |

Synthesis & Manufacturing Protocol

Reaction Mechanism: Nucleophilic Substitution ( )

The most robust laboratory and industrial synthesis involves the nucleophilic displacement of a halide from an

Reaction:

Validated Experimental Protocol

Objective: Synthesis of 100g of Methyl 2-(methylthio)butyrate.

Reagents:

-

Methyl 2-bromobutyrate (CAS 3153-37-5): 1.0 equiv.

-

Sodium Thiomethoxide (21% wt in Ethanol or solid): 1.1 equiv.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol.

Step-by-Step Methodology:

-

Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and temperature probe.

-

Charging: Charge the flask with Sodium Thiomethoxide (1.1 equiv) and solvent (THF, approx. 10 volumes relative to substrate). Cool the mixture to 0–5 °C using an ice bath.

-

Addition: Add Methyl 2-bromobutyrate (1.0 equiv) dropwise via the addition funnel over 60 minutes. Note: The reaction is exothermic. Maintain internal temperature <10 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor reaction progress via GC-FID or TLC (Hexane:EtOAc 9:1).

-

Quench: Once the starting material is consumed (<0.5%), quench the reaction with saturated ammonium chloride solution.

-

Workup:

-

Extract the aqueous layer with Diethyl Ether or Methyl tert-butyl ether (MTBE) (3x).

-

Combine organic layers and wash with water (1x) and Brine (1x).

-

Dry over anhydrous Magnesium Sulfate (

). -

Filter and concentrate under reduced pressure (Rotary Evaporator).

-

-

Purification: Distill the crude oil under vacuum. Collect the fraction boiling at ~65–70 °C @ 10 mmHg (approximate reduced pressure BP).

Process Flow Diagram

Caption: Figure 1. Process flow for the synthesis of Methyl 2-(methylthio)butyrate via SN2 displacement.

Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated using the following spectral data.

Gas Chromatography-Mass Spectrometry (GC-MS)[2][8]

-

Column: DB-5 or equivalent non-polar capillary column.

-

Retention Index: ~1000–1100 (dependent on specific temperature ramp).

-

Mass Spectrum (EI, 70eV):

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,-

3.74 (s, 3H,

-

3.15 (t,

-

2.12 (s, 3H,

-

1.85 (m, 2H,

-

1.02 (t,

Applications & Regulatory Status

Flavor & Fragrance

Methyl 2-(methylthio)butyrate is a high-impact aroma chemical.[9]

-

Organoleptic Description: Sulfurous, metallic, cheesy, with nuances of onion and tropical fruit (pineapple/durian) at low concentrations.

-

Use Levels: Typically <1 ppm in finished products due to low odor threshold. Used in savory flavors (cheese, potato) and exotic fruit blends.

Pharmaceutical & Agrochemical

Acts as a building block for:

- -Thio Acids: Precursors for various enzyme inhibitors.

-

Heterocycle Synthesis: The 1,3-functional relationship allows for cyclization into thiazoles or thiophenes.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Protocols:

-

Ventilation: Always handle in a functioning chemical fume hood due to potent sulfur odor and respiratory irritation potential.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Odor Control: Treat glassware with dilute bleach (sodium hypochlorite) solution before washing to oxidize the sulfur moiety and neutralize odor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate. Retrieved from [Link][2]

-

The Good Scents Company (2024). Methyl 2-(methylthio)butyrate Data Sheet. Retrieved from [Link]

-

FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavoring Substances 3708. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Methyl 2-(methylthio)-butyrate | C6H12O2S | CID 560572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. methyl 2-(methyl thio) butyrate [flavscents.com]

- 5. METHYL 2-(METHYLTHIO)BUTYRATE CAS#: 51534-66-8 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Methyl 2-(methylthio)butyrate | Endeavour Speciality Chemicals [endeavourchem.co.uk]

- 8. Methyl 2-(methylthio)butyrate | CAS 51534-66-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. researchgate.net [researchgate.net]

"IUPAC name for methyl 2-(methylthio)butyrate"

An In-Depth Technical Guide to Methyl 2-(Methylthio)butyrate

Authored by: A Senior Application Scientist

Introduction

Methyl 2-(methylthio)butyrate, a fascinating molecule at the intersection of ester and sulfur chemistry, presents a unique profile of organoleptic properties and synthetic utility. This guide provides a comprehensive technical overview of its nomenclature, physicochemical characteristics, a validated synthetic protocol, and its applications, tailored for researchers, chemists, and professionals in the fields of flavor chemistry and drug development. We will delve into the causal reasoning behind its structural attributes and the methodologies for its synthesis and characterization, ensuring a robust and field-proven perspective.

Systematic Nomenclature and Structural Elucidation

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is methyl 2-(methylsulfanyl)butanoate [1][2]. Let us deconstruct this name to understand the underlying molecular architecture.

-

Butanoate : This is the root of the name, indicating the ester is derived from butanoic acid, a four-carbon carboxylic acid.

-

Methyl : This prefix specifies the alcohol-derived portion of the ester, indicating a methyl group (-CH₃) is attached to the carboxyl oxygen.

-

2-(methylsulfanyl) : This denotes a substituent on the main carbon chain. The "(methylsulfanyl)" part (an alternative and more modern term for methylthio) indicates a -SCH₃ group. The "2-" specifies that this group is attached to the second carbon atom of the butanoate chain (the alpha-carbon, adjacent to the carbonyl group).

This systematic naming precisely describes a single, unambiguous chemical structure.

Chemical Structure

The logical assembly of these components yields the following structure:

Caption: 2D structure of methyl 2-(methylsulfanyl)butanoate.

Physicochemical and Organoleptic Properties

Understanding the physical and sensory characteristics of a compound is paramount for its application, particularly in flavor and fragrance science. Methyl 2-(methylthio)butyrate is a colorless liquid with distinct properties.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical data for methyl 2-(methylthio)butyrate, compiled from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 51534-66-8 | [3][4][5] |

| Molecular Formula | C₆H₁₂O₂S | [3][5] |

| Molecular Weight | 148.22 g/mol | [3][5] |

| Boiling Point | 103-104 °C at 35 mmHg; 149-151 °C at 760 mmHg | [2][3] |

| Density | 1.028 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.457 - 1.463 | [1][3] |

| Flash Point | 91.00 °F (32.78 °C) | [1] |

| LogP (o/w) | 1.7 | [3] |

| Water Solubility | 4.43 g/L (Predicted) | [4] |

Organoleptic Profile (Odor and Flavor)

The presence of a sulfur atom profoundly influences the sensory profile of the molecule. Its character is complex and concentration-dependent.

-

Odor : Described as sulfurous, musty, with notes of onion, fruit (tropical), and greenness.[1][3]

-

Flavor : Characterized as savory, eggy, and vegetable-like with notes of onion and a tropical fruitiness.[1]

This duality of savory and fruity notes makes it a powerful tool for flavorists. Sulfur-containing compounds like this add realism and complexity to fruit flavors, and can introduce savory, cooked notes at higher concentrations.[6]

Synthesis Protocol: A Validated Approach

While various synthetic routes exist for thioethers and esters, a robust and common approach involves a nucleophilic substitution reaction. The following protocol describes the synthesis of methyl 2-(methylthio)butyrate from methyl 2-bromobutyrate and sodium thiomethoxide. This method is chosen for its high efficiency and the ready availability of starting materials.

Reaction Scheme

The overall transformation is a classic Williamson ether synthesis, adapted for a thioether. The thiomethoxide anion (CH₃S⁻) acts as a potent nucleophile, displacing the bromide ion from the alpha-carbon of the butyrate ester.

Sources

- 1. methyl 2-(methyl thio) butyrate [thegoodscentscompany.com]

- 2. Methyl 2-(methylthio)-butyrate | C6H12O2S | CID 560572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 2-(METHYLTHIO)BUTYRATE CAS#: 51534-66-8 [m.chemicalbook.com]

- 4. Showing Compound Methyl 2-(methylthio)butyrate (FDB021225) - FooDB [foodb.ca]

- 5. Methyl 2-(methylthio)butyrate | CAS 51534-66-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

Technical Whitepaper: Chemical Profiling of Methyl 2-(methylthio)butyrate

[1]

Executive Summary

Methyl 2-(methylthio)butyrate (CAS 51534-66-8) is a high-impact volatile sulfur compound (VSC) utilized extensively in flavor chemistry for its dualistic sensory profile.[1][2] Depending on concentration and matrix interaction, it bridges the gap between sulfurous/savory notes (reminiscent of ripened cheese and onion) and exotic fruity nuances (melon, tropical fruit).[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and analytical fingerprints, designed to serve as a reference for application scientists and process chemists.[1]

Molecular Identity & Structural Descriptors

The compound is an

| Descriptor | Value / Identifier |

| IUPAC Name | Methyl 2-(methylsulfanyl)butanoate |

| Common Name | Methyl 2-(methylthio)butyrate |

| CAS Number | 51534-66-8 |

| FEMA Number | 3708 |

| Molecular Formula | C₆H₁₂O₂S |

| SMILES | CCC(C(=O)OC)SC |

| InChI Key | PBYSEUNXLXTEAN-UHFFFAOYSA-N |

| Molecular Weight | 148.22 g/mol |

Physicochemical Properties

Accurate physical constants are critical for process design, particularly in distillation and encapsulation workflows.[1] The following data consolidates experimental values from safety data sheets and technical literature.

| Property | Value | Condition / Note |

| Boiling Point | 149 – 151 °C | @ 760 mmHg |

| Flash Point | 64 °C (147 °F) | Closed Cup (Combustible Liquid) |

| Density | 1.028 g/mL | @ 25 °C |

| Refractive Index ( | 1.457 – 1.463 | @ 20 °C |

| LogP (o/w) | 1.70 | Estimated (Hydrophobic) |

| Solubility | Soluble in Alcohol, Oils | Insoluble in Water |

| Vapor Pressure | ~1.1 mmHg | @ 25 °C (Est.) |

Note: The flash point of 64°C places this compound in the Combustible category (Class IIIA), requiring specific handling precautions distinct from highly flammable lower esters.[1]

Organoleptic Profile & Sensory Science

The sensory perception of methyl 2-(methylthio)butyrate is non-linear and highly concentration-dependent.[1] Its utility lies in its ability to add "depth" and "ripeness" to flavor systems.[1]

Sensory Perception Flow

The following diagram illustrates the concentration-dependent shift in perception and primary application vectors.[1]

Figure 1: Concentration-dependent sensory attributes and application mapping.

Sensory Descriptors:

Synthesis & Manufacturing Pathways

The industrial synthesis typically follows a nucleophilic substitution (

Reaction Mechanism

The synthesis involves the displacement of the bromide leaving group by the methanethiolate anion.

Figure 2: Nucleophilic substitution pathway for the synthesis of methyl 2-(methylthio)butyrate.[1]

Experimental Protocol (Lab Scale)

Objective: Synthesis of 100g of Methyl 2-(methylthio)butyrate.

-

Reagent Preparation:

-

Addition:

-

Reaction & Quench:

-

Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via GC-FID until the bromide precursor is < 1%.[1]

-

Quench by pouring the reaction mixture into ice-cold water (3x volume).

-

-

Work-up:

-

Purification:

-

Distill the crude oil under vacuum.[1]

-

Target Fraction: Collect fraction boiling at ~70–75 °C @ 15 mmHg (approximate reduced pressure BP).

-

Analytical Characterization

For quality control and identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]

Mass Spectrum Fragmentation (EI, 70eV)

The fragmentation pattern is driven by cleavage alpha to the carbonyl and sulfur groups.[1]

-

Molecular Ion (

): m/z 148 (Distinct, moderate intensity).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Base Peak: m/z 89.[1]

-

Secondary Peak: m/z 61.[1]

-

Other Fragments: m/z 41 (Propyl/Allyl cation), m/z 101 (Loss of SMe, less common).[1]

NMR Signatures ( NMR, )

-

0.98 (t, 3H): Terminal methyl of the butyrate chain.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

1.7-1.9 (m, 2H): Methylene protons (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

2.15 (s, 3H): Methylthio group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

3.15 (t, 1H): Alpha-proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

3.75 (s, 3H): Methyl ester (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Regulatory & Safety Profile

-

FEMA GRAS: 3708.[1][7] Approved for use in food flavorings.[1][8]

-

EU Flavis: 12.083.[1]

-

Hazard Classification (GHS):

-

Handling: Must be handled in a fume hood due to potent odor and potential for respiratory irritation.[1] Sulfur compounds can cause olfactory fatigue; do not rely on odor for detection of spills.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate.[1] Retrieved from [Link]

-

The Good Scents Company (2024). Methyl 2-(methylthio)butyrate: Organoleptic Properties and Safety Data.[1] Retrieved from [Link][1]

-

FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavoring Substances 3708.[1] Retrieved from [Link][1]

Sources

- 1. Methyl 2-(methylthio)-butyrate | C6H12O2S | CID 560572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 5. synerzine.com [synerzine.com]

- 6. researchgate.net [researchgate.net]

- 7. femaflavor.org [femaflavor.org]

- 8. methyl 2-(methyl thio) butyrate [thegoodscentscompany.com]

Technical Whitepaper: Solubility Profile and Solvent Interactions of Methyl 2-(methylthio)butyrate

The following technical guide is structured to serve as a reference for formulation scientists and analytical chemists working with flavor compounds and pharmaceutical intermediates.

CAS Registry Number: 51534-66-8 Molecular Formula: C₆H₁₂O₂S Molecular Weight: 148.22 g/mol Document Type: Technical Reference & Protocol Guide[1]

Executive Summary

Methyl 2-(methylthio)butyrate is a volatile, sulfur-containing ester widely utilized in the flavor and fragrance industry for its distinct organoleptic profile (cheesy, sulfurous, fruity, and tropical nuances). As a lipophilic liquid with a LogP of approximately 1.70, it exhibits significant hydrophobic character while maintaining limited water solubility.

This guide provides a comprehensive analysis of its solubility behavior across varying solvent classes. It synthesizes experimental data with predictive physicochemical modeling to aid in the design of emulsions, extraction processes, and analytical workflows.

Physicochemical Characterization & Mechanism

To predict and manipulate the solubility of Methyl 2-(methylthio)butyrate, one must understand the competition between its functional groups. The molecule consists of three distinct interaction domains:

-

The Butyrate Backbone (Hydrophobic): A short alkyl chain contributing to non-polar Van der Waals interactions.

-

The Methyl Ester Group (Polar Aprotic): Provides a dipole moment and acts as a weak Hydrogen Bond Acceptor (HBA).

-

The Methylthio Ether Group (Polarizable): The sulfur atom adds significant polarizability and weak polarity but does not participate in hydrogen bonding as a donor.

Solubility Mechanism:

-

In Water: The hydrophobic effect dominates. The energy required to disrupt the hydrogen-bonded water network is not compensated by the weak dipole-dipole interactions of the ester/thio groups, resulting in low solubility (~4–5 g/L).

-

In Alcohols: The ester oxygen accepts hydrogen bonds from the hydroxyl group of ethanol/methanol, facilitating complete miscibility.

-

In Hydrocarbons: The alkyl backbone and methyl groups allow for favorable dispersion forces, ensuring high solubility in oils and non-polar solvents.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Physical State | Colorless to pale yellow liquid | Visual Inspection |

| LogP (Octanol/Water) | 1.66 – 1.70 | Calculated/Estimated [1][2] |

| Water Solubility | ~4.4 – 5.2 g/L (at 25°C) | Estimated [2][3] |

| Density | 1.028 g/mL | Experimental [4] |

| Boiling Point | 149–151°C | Experimental [1] |

| Vapor Pressure | ~1.11 mmHg (at 25°C) | Estimated [5] |

Solubility Profile by Solvent Class

The following data categorizes solvent interactions based on polarity and experimental miscibility.

Polar Protic Solvents (Water, Alcohols)

-

Water: Sparingly Soluble.[2][3] While not insoluble, it reaches saturation quickly. In formulation, this requires the use of emulsifiers (e.g., Tweens) or co-solvents (PG, Ethanol) to maintain stability in aqueous media.

-

Ethanol / Methanol: Miscible. The compound dissolves freely.[4] Ethanol is the preferred carrier solvent for flavor concentrates.

Polar Aprotic Solvents (DMSO, Acetonitrile)

-

Dimethyl Sulfoxide (DMSO): Miscible. Excellent solvent for stock solution preparation in biological assays.

-

Acetonitrile: Miscible.[5] Standard solvent for HPLC analysis.

Non-Polar / Lipophilic Solvents (Hexane, Oils)

-

Hexane / Heptane: Miscible.

-

Vegetable Oils (MCT, Corn Oil): Miscible. This is critical for food applications where the compound is often plated onto oil carriers.

-

Dipropylene Glycol (DPG): Soluble.[6][2][3] Common carrier for fragrance applications.[2]

Table 2: Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Status | Primary Interaction Force |

| Aqueous | Water (pH 7) | Low (~0.5%) | Hydrophobic Effect (Barrier) |

| Alcohol | Ethanol (96%) | Miscible | H-Bonding (Acceptor) + Dipole |

| Glycol | Propylene Glycol | Soluble | H-Bonding + Dipole |

| Organic (Polar) | DMSO | Miscible | Dipole-Dipole |

| Organic (Non-Polar) | Hexane | Miscible | Van der Waals (Dispersion) |

| Lipid | Triacetin / MCT Oil | Miscible | Hydrophobic Interaction |

Experimental Protocols

For researchers needing to validate specific solubility limits (e.g., in a novel formulation buffer), the following self-validating protocol is recommended.

Protocol: Saturation Shake-Flask Method (Liquid-Liquid)

Since Methyl 2-(methylthio)butyrate is a liquid, solubility determination involves establishing the miscibility limit or the partition coefficient.

Objective: Determine the saturation point in an aqueous buffer.

Workflow Diagram:

Figure 1: Workflow for determining the aqueous solubility limit of liquid esters.

Step-by-Step Methodology:

-

Preparation: Add excess Methyl 2-(methylthio)butyrate (approx. 100 µL) to 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.

-

Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Since the density (1.028 g/mL) is very close to water, centrifugation (10,000 x g for 10 min) is critical to separate the micro-emulsion droplets. Note: The organic layer may sink or float depending on the exact buffer density.

-

Sampling: Carefully aspirate the aqueous phase without disturbing the organic interface.

-

Quantification:

-

GC-FID: Extract the aqueous sample with Hexane (1:1 ratio) and inject.

-

HPLC-UV: Dilute with Acetonitrile and inject (Detection @ ~210 nm, though weak chromophore).

-

Implications for Application Scientists

Flavor Emulsions

Due to its LogP of 1.7, Methyl 2-(methylthio)butyrate is prone to Ostwald Ripening in oil-in-water emulsions. It will diffuse from small droplets to large droplets through the aqueous phase.

-

Recommendation: Use a weighting agent (e.g., Damar gum, SAIB) in the oil phase or ensure a high surfactant load to stabilize the interface.

Extraction & Analysis

When extracting this compound from complex food matrices:

-

Do not use pure water. Recovery will be poor.

-

Use Dichloromethane or Diethyl Ether. These solvents align with the compound's polarity and provide >98% recovery.

Solvent Interaction Map

The following diagram illustrates the intermolecular forces driving these solubility behaviors.

Figure 2: Interaction map showing the dominant forces between the solute and various solvent classes.

References

-

The Good Scents Company. (n.d.). Methyl 2-(methylthio)butyrate.[6][7][3][8][9] Retrieved from [Link]

-

FooDB. (n.d.). Methyl 2-(methylthio)butyrate (FDB021225).[6] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate. Retrieved from [Link]

Sources

- 1. 51534-66-8 | CAS DataBase [m.chemicalbook.com]

- 2. Methyl butyrate - Wikipedia [en.wikipedia.org]

- 3. methyl thiomethyl butyrate, 74758-93-3 [thegoodscentscompany.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. methyl 2-(methyl thio) butyrate [thegoodscentscompany.com]

- 7. Methyl 2-(methylthio)-butyrate | C6H12O2S | CID 560572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METHYL 2-(METHYLTHIO)BUTYRATE CAS#: 51534-66-8 [m.chemicalbook.com]

- 9. PubChemLite - Methyl 2-(methylthio)butyrate (C6H12O2S) [pubchemlite.lcsb.uni.lu]

Spectroscopic Data Guide: Methyl 2-(methylthio)butyrate

This technical guide provides a comprehensive spectroscopic and analytical profile of Methyl 2-(methylthio)butyrate (CAS 51534-66-8), often associated with FEMA 3412. It is designed for analytical chemists and flavor scientists requiring rigorous identification standards.

Chemical Identity & Significance

Methyl 2-(methylthio)butyrate is a sulfur-containing ester characterized by a potent sulfurous, cheesy, and fruity aroma.[1] It serves as a critical savory flavorant in the food industry (e.g., cheese, potato, and meat analogs). Its structural uniqueness lies in the

| Parameter | Data |

| IUPAC Name | Methyl 2-(methylsulfanyl)butanoate |

| CAS Number | 51534-66-8 |

| Molecular Formula | |

| Molecular Weight | 148.22 g/mol |

| FEMA Number | 3412 |

| Organoleptic | Sulfurous, fruity, cheesy, onion-like nuances |

Synthesis & Impurity Profile (Causality of Spectra)

To understand the spectroscopic background, one must recognize the synthesis route. The standard industrial preparation involves the nucleophilic substitution of methyl 2-bromobutyrate with sodium methanethiolate (

Experimental Causality:

-

Starting Material: Methyl 2-bromobutyrate.[2]

-

Reagent: Sodium methanethiolate (15% aq. or solid).

-

Mechanism:

displacement at the chiral center (C2). -

Implications: Incomplete reaction leads to traces of the bromo-ester in GC-MS. Oxidation leads to the sulfoxide (M+164), observable in MS and causing downfield NMR shifts.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway explaining potential impurities and structural origin.[2]

Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV). The mass spectrum of methyl 2-(methylthio)butyrate is dominated by cleavage adjacent to the heteroatoms. The stability of the sulfur atom directs the fragmentation.

Key Fragmentation Ions

| m/z | Intensity | Assignment | Mechanism |

| 148 | Low/Med | Parent molecule. | |

| 117 | Low | Loss of methoxy group from ester. | |

| 101 | Low | Loss of thiomethyl group. | |

| 89 | 100 (Base) | ||

| 61 | Medium | Rearrangement ion common in methyl sulfides. | |

| 41 | High | Propyl/Allyl cation (hydrocarbon backbone). |

Mechanistic Insight:

The base peak at m/z 89 is diagnostic. The bond between the carbonyl carbon and the

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathway yielding the diagnostic base peak at m/z 89.

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR Data (400 MHz)

| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |

| 3.76 | Singlet (s) | 3H | Ester Methyl ( | - |

| 3.18 | Doublet of doublets (dd) | 1H | H-C(2) ( | |

| 2.12 | Singlet (s) | 3H | S-Methyl ( | - |

| 1.95 - 1.75 | Multiplet (m) | 2H | H-C(3) ( | Complex (diastereotopic) |

| 1.02 | Triplet (t) | 3H | H-C(4) ( |

Interpretation:

-

The H-C(2) signal at ~3.18 ppm is significantly deshielded by both the ester carbonyl and the sulfur atom.

-

The S-Methyl singlet at ~2.12 ppm is characteristic of methyl thioethers.

-

The H-C(3) protons are adjacent to a chiral center, making them diastereotopic. They typically do not appear as a clean quartet but as a complex multiplet.

NMR Data (100 MHz)

| Shift ( | Assignment |

| 172.5 | C=O (Carbonyl) |

| 52.3 | O-Me (Methoxy carbon) |

| 51.8 | C(2) ( |

| 25.4 | C(3) ( |

| 13.8 | S-Me (Thiomethyl carbon) |

| 11.6 | C(4) ( |

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or Thin Film. The IR spectrum confirms the ester functionality and the aliphatic chain. The C-S stretch is weak but observable in the fingerprint region.

-

1735 - 1745 cm⁻¹: Strong C=O stretch (Ester).

-

2950 - 2870 cm⁻¹: C-H stretch (Aliphatic).

-

1435, 1380 cm⁻¹: C-H bend (Methyl/Methylene).

-

1150 - 1200 cm⁻¹: C-O stretch (Ester).

-

~600 - 700 cm⁻¹: C-S stretch (Weak, often obscured).

Analytical Workflow (Quality Control)

For routine analysis in a drug development or flavor chemistry lab, the following GC-MS protocol is recommended to ensure separation from the 4-(methylthio) isomer.

GC-MS Protocol

-

Column: DB-WAX or polar equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 220°C.

-

Hold 5 min.

-

-

Retention Index (RI): Approx. 1450-1480 on Wax; ~1050 on DB-5.

Analysis Logic Diagram

Figure 3: Quality control decision tree for validating Methyl 2-(methylthio)butyrate.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 560572, Methyl 2-(methylthio)butyrate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). Methyl 2-(methylthio)butyrate Mass Spectrum. NIST Standard Reference Database. Retrieved from [Link]

-

The Good Scents Company. (2024). Methyl 2-(methylthio)butyrate Flavor and Fragrance Data. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library - FEMA 3412.[3] Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-(methylthio)butyrate for Laboratory Professionals

Introduction

Methyl 2-(methylthio)butyrate (CAS No. 51534-66-8) is a sulfur-containing ester utilized in laboratory settings and as a flavoring agent.[1][2] Its distinct sulfurous, fruity odor profile makes it a compound of interest, but its chemical properties also necessitate a thorough understanding of its associated hazards and handling requirements.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth safety protocols and handling information grounded in established safety data. The primary objective is to empower laboratory personnel to work with this compound confidently and safely, mitigating risks through a combination of engineering controls, appropriate personal protective equipment, and robust emergency preparedness.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of a reliable risk assessment. The key physicochemical characteristics of Methyl 2-(methylthio)butyrate are summarized below. It is critical to note the discrepancy in reported flash points; for maximum safety, personnel should adhere to protocols suitable for the lower, more conservative value.

| Property | Value | Source(s) |

| CAS Number | 51534-66-8 | [1] |

| Molecular Formula | C₆H₁₂O₂S | [1][3] |

| Molecular Weight | ~148.23 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Sulfurous, musty, onion, fruity, tropical | [1][2] |

| Boiling Point | 153°C (307.4°F) | [1] |

| Flash Point | 64°C / 148°F (Closed Cup) or 32.78°C / 91°F (TCC) | [1][2] |

| Stability | Stable under recommended storage conditions | [1] |

Hazard Identification and Risk Assessment

Methyl 2-(methylthio)butyrate is classified as a hazardous chemical. A thorough risk assessment must account for its potential health effects and physical hazards.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Causality of Hazards: The irritant nature of this compound is characteristic of some esters and organosulfur compounds. Direct contact with the skin or eyes can lead to inflammation and redness.[1] Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and breathing difficulties.[1] The flammability, indicated by its flash point, presents a significant physical hazard. Vapors are heavier than air and can travel to a source of ignition and flash back.[5] Therefore, preventing the accumulation of vapors and eliminating ignition sources is a critical safety measure.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls are the primary means of mitigating exposure, with PPE serving as the final barrier.

Engineering Controls

The most effective method for controlling exposure to Methyl 2-(methylthio)butyrate vapors is through robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted inside a properly functioning chemical fume hood. This is non-negotiable, as it directly addresses the respiratory irritation hazard (H335) by capturing vapors at the source.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[6] All electrical equipment used in the vicinity should be explosion-proof.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical splash goggles or a full-face shield. | Required to prevent direct contact with the liquid, which causes serious eye irritation (H319).[1][7] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene; consult manufacturer's compatibility data) and a lab coat. | Essential for preventing skin contact and subsequent irritation (H315).[1] Contaminated clothing must be removed and washed before reuse.[1] |

| Respiratory | NIOSH-approved respirator with appropriate cartridges. | To be used if engineering controls fail, are not available, or during a large-scale spill. This protects against respiratory irritation (H335).[1] |

Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is crucial for ensuring consistent safety.

Safe Handling Protocol

-

Pre-Handling Assessment: Before use, review this guide and the Safety Data Sheet (SDS). Inspect the container for any damage or leaks.

-

Work Area Preparation: Ensure the chemical fume hood is operational. Clear the work area of unnecessary items and potential ignition sources.[1][7] Confirm a spill kit is readily accessible.

-

Chemical Transfer: Use only non-sparking tools for transfers to avoid ignition.[6] For larger quantities, ensure the container and receiving equipment are properly grounded and bonded to prevent static discharge.[6]

-

Operational Conduct: Keep the container tightly closed when not in use.[1] Avoid breathing vapors.[1] Do not eat, drink, or smoke in the work area.[1]

-

Post-Handling: After use, securely seal the container. Decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[1]

Storage Protocol

Proper storage is essential for maintaining chemical stability and preventing accidents.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[6][7]

-

Conditions: Keep containers tightly closed and protected from sunlight.[6]

-

Ignition Sources: Store away from all sources of heat, sparks, open flames, and hot surfaces. "No Smoking" policies must be strictly enforced in the storage area.[1][7]

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly reduce injury and damage.

Accidental Release and Spill Response

The following workflow outlines the logical steps for responding to a spill.

Caption: Workflow for responding to an accidental spill.

Detailed Spill Cleanup Protocol:

-

Evacuate and Secure: For any spill, remove all non-essential personnel from the area. Eliminate all ignition sources immediately.[5]

-

Containment: Approach the spill from upwind. For large spills, attempt to contain the material with sand, earth, or another non-combustible absorbent material.[1] Prevent entry into drains and waterways.[6]

-

Cleanup:

-

Small Spills: Use an inert, dry material (e.g., vermiculite, sand) to absorb the spillage.[1]

-

Large Spills: This should only be handled by trained emergency responders.

-

-

Disposal: Collect the absorbed material and contaminated items into a labeled, sealed container for hazardous waste disposal.[1] Dispose of waste in accordance with local, state, and federal regulations.[1]

-

Decontamination: Clean the affected area thoroughly with an appropriate solvent, followed by soap and water. Ventilate the area until vapors have dissipated.[1][5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Always seek medical attention after an exposure incident and provide the medical personnel with the SDS.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the affected person to fresh air immediately. Keep them warm and at rest in a position comfortable for breathing. If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1][7] |

| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Give a few small glasses of water or milk to drink. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1] |

Fire Safety and Extinguishing Media

Given its flammability, a clear fire response plan is necessary.

-

Specific Hazards: This material is combustible and can form explosive mixtures with air.[5][6] Containers may burst violently or explode when heated due to pressure buildup.[1] Thermal decomposition can produce toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[1][6]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry chemical powder, or sand.[1][6][7]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it can spread the fire.[1] Water spray or mist may be used to cool fire-exposed containers.[5][7]

-

Advice for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7] Evacuate the area and fight the fire from a safe distance.[6]

References

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]

-